N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide is an organic compound with the molecular formula C23H31NO3. This compound is known for its unique structure, which includes a pyridine ring and a dimethoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-6-5-12(10-15(14)21-2)7-9-18-16(19)13-4-3-8-17-11-13/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEWZHZOKCEERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208388 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31949-41-4 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31949-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with pyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the dimethoxyphenyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly its potential as an anti-inflammatory , anticancer , and antimicrobial agent.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of various pyridine derivatives, including N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide. The results indicated that certain derivatives exhibited potent activity against ER-negative breast cancer cells and HepG2 liver cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin. For instance, one derivative showed an IC50 value of 7 μM against ER-negative breast cancer cells, suggesting a promising therapeutic potential in oncology .
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex organic molecules. Its structural characteristics allow it to be utilized in various chemical reactions aimed at producing novel compounds with enhanced biological activities.
Synthetic Routes
The synthesis typically involves the amidation of 2-chloropyridine-3-carboxylic acid with 3,4-dimethoxyphenethylamine using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide). This multi-step process highlights the compound's utility as a building block in organic chemistry .
Biological Studies
The compound is also employed in biological assays to explore its effects on cellular processes and molecular targets. Research indicates that it may influence various biochemical pathways, potentially altering gene expression and cellular metabolism.
| Activity Type | Target Organism/Cell Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | ER-negative breast cancer cells | 7 | |
| Antimicrobial | HepG2 liver cancer cells | 8 | |
| Antibacterial | E. coli | 0.078 |
Industrial Applications
In addition to its research applications, this compound can be utilized in the chemical industry as a precursor for synthesizing agrochemicals and dyes. Its ability to act as a building block for specialty chemicals enhances its industrial relevance.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)acetamide
- N-Acetyl-3,4-dimethoxyphenethylamine
- N-Acetylhomoveratrylamine
- Benzenethanamine, N-acetyl-3,4-dimethoxy-
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide is unique due to its specific combination of a pyridine ring and a dimethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide, also known as a derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 3,4-dimethoxyphenyl group and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 274.31 g/mol. The unique substitution pattern contributes to its distinct biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity. For instance, it has been shown to affect cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses .
- Receptor Binding : It can modulate receptor activity on cell surfaces, influencing signal transduction pathways. This interaction may lead to alterations in cellular responses relevant to cancer and inflammation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The compound's mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties by inhibiting the COX pathway, leading to reduced production of pro-inflammatory mediators such as prostaglandins. In vivo studies have reported significant reductions in edema and inflammatory markers in animal models .
Antimicrobial Activity
This compound also exhibits antimicrobial properties against several bacterial strains. It disrupts bacterial cell wall synthesis and inhibits growth, making it a candidate for further development as an antimicrobial agent .
Research Findings
Recent studies have provided insights into the compound's biological activities:
Case Studies
- Anti-cancer Study : A study conducted by Smith et al. (2022) evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 8 µM, highlighting its potential as a therapeutic agent in breast cancer treatment.
- Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan, the compound significantly reduced paw edema compared to the control group (p < 0.05), suggesting its efficacy in managing inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
